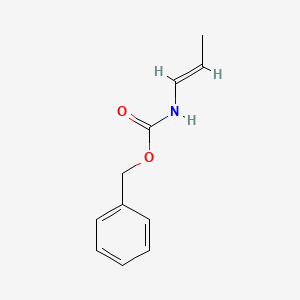

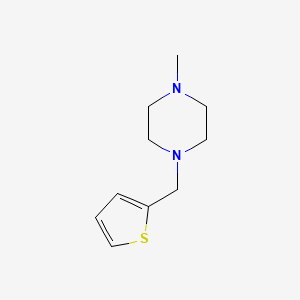

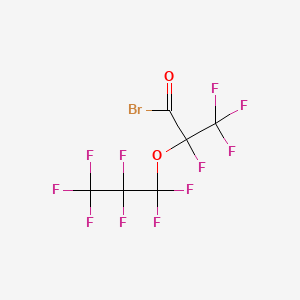

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate

Overview

Description

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate (MPTB) is a novel piperazine derivative that has been extensively studied in recent years due to its versatile range of applications in the fields of chemistry, biochemistry, and medicinal chemistry. It has been found to possess a wide range of biological activities, including antifungal, antiviral, anticoagulant, and anti-inflammatory activities. It has also been used as a building block for the synthesis of various pharmaceuticals, as well as a reagent for the synthesis of other compounds.

Scientific Research Applications

Piperazine Derivatives in Drug Design

Piperazine derivatives are pivotal in the design of drugs due to their versatility and efficacy in treating a range of diseases. These compounds exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. For instance, piperazine analogs are crucial in developing treatments against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, showcasing their potential in addressing global health challenges (Girase et al., 2020). Furthermore, piperazine-based molecules, such as Saracatinib, are explored for their kinase inhibitory properties, offering insights into designing dual kinase inhibitors with applications in cancer therapy and beyond (Attwa et al., 2018).

Antimicrobial Applications

Piperazine derivatives also play a significant role in antimicrobial research. Their structural versatility allows for the creation of novel compounds with potent anti-mycobacterial activities. The design and rationalization of these molecules, based on structure-activity relationships, have led to the discovery of new anti-TB molecules, highlighting the importance of piperazine as a building block in medicinal chemistry (Pompili et al., 2018).

Molecular Biology Applications

In the realm of molecular biology, piperazine derivatives are utilized as DNA minor groove binders, exemplified by Hoechst 33258 and its analogues. These compounds are essential for staining DNA in live and fixed cells, facilitating cell cycle analysis, apoptosis studies, and chromosome visualization. The specific binding to AT-rich regions of DNA makes them invaluable tools in genetics and cell biology research (Issar & Kakkar, 2013).

properties

IUPAC Name |

methyl 4-piperazin-1-yl-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c1-20-12(19)9-2-3-11(10(8-9)13(14,15)16)18-6-4-17-5-7-18/h2-3,8,17H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMTVDQWKIHZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(piperazin-1-yl)-3-(trifluoromethyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.